molecular formula C13H12N2O B182795 N-(6-methylpyridin-2-yl)benzamide CAS No. 62135-66-4

N-(6-methylpyridin-2-yl)benzamide

Cat. No. B182795
CAS RN: 62135-66-4
M. Wt: 212.25 g/mol
InChI Key: DGNOULWVJGOOFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-methylpyridin-2-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. This compound is also known as 6-MPBA and is a derivative of pyridine. The unique chemical structure of N-(6-methylpyridin-2-yl)benzamide makes it a promising compound for various applications.

Mechanism Of Action

The mechanism of action of N-(6-methylpyridin-2-yl)benzamide is not fully understood. However, it is believed to act by inhibiting certain enzymes that play a role in the development of diseases such as cancer and inflammation.

Biochemical And Physiological Effects

Studies have shown that N-(6-methylpyridin-2-yl)benzamide has significant biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines and oxidative stress markers in cells, indicating its potential as an anti-inflammatory and antioxidant agent. Additionally, it has been shown to induce cell death in cancer cells, suggesting its potential as an antitumor agent.

Advantages And Limitations For Lab Experiments

One of the major advantages of N-(6-methylpyridin-2-yl)benzamide is its high yield in synthesis, making it readily available for laboratory experiments. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for the research of N-(6-methylpyridin-2-yl)benzamide. One possible direction is to explore its potential as a drug candidate for the treatment of various diseases, including cancer and inflammatory disorders. Another direction is to investigate its mechanism of action in greater detail to gain a better understanding of how it exerts its effects. Additionally, further research could be conducted to optimize the synthesis method of this compound to improve its yield and solubility.

Synthesis Methods

The synthesis of N-(6-methylpyridin-2-yl)benzamide is achieved through a series of chemical reactions. The starting material for the synthesis is 2,6-dimethylpyridine, which undergoes a reaction with benzoyl chloride in the presence of a base to form the desired compound. The yield of the synthesis is typically high, making it a reliable method for producing the compound.

Scientific Research Applications

N-(6-methylpyridin-2-yl)benzamide has been extensively studied in various scientific research fields. One of the primary applications of this compound is in the field of pharmacology, where it has been shown to have potential as a drug candidate for the treatment of various diseases. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor activities.

properties

CAS RN

62135-66-4

Product Name

N-(6-methylpyridin-2-yl)benzamide

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

N-(6-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C13H12N2O/c1-10-6-5-9-12(14-10)15-13(16)11-7-3-2-4-8-11/h2-9H,1H3,(H,14,15,16)

InChI Key

DGNOULWVJGOOFT-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC=CC=C2

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC=CC=C2

Other CAS RN

62135-66-4

Origin of Product

United States

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